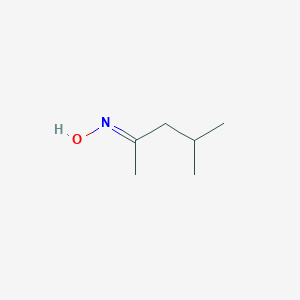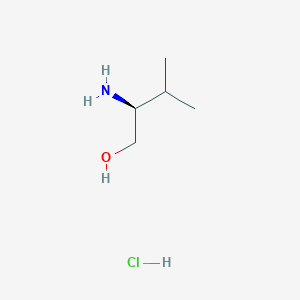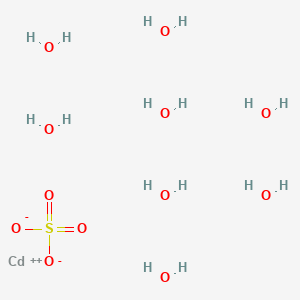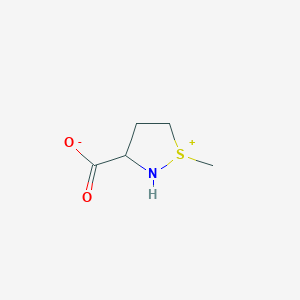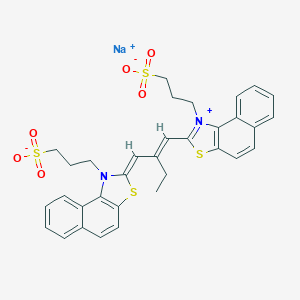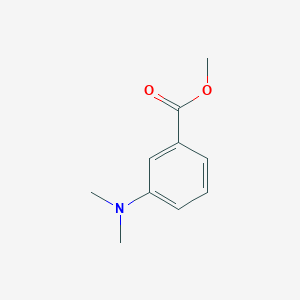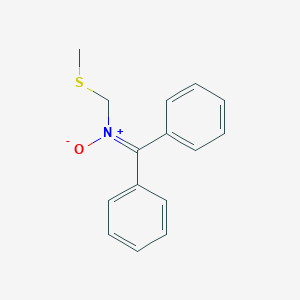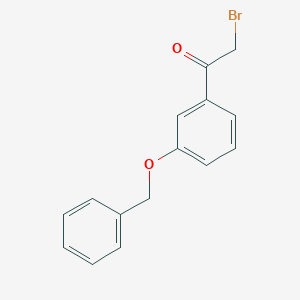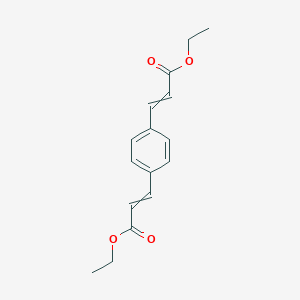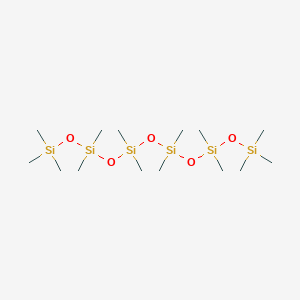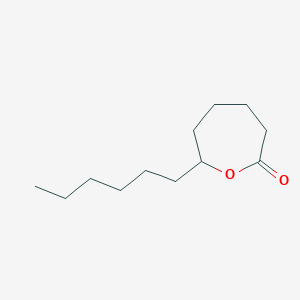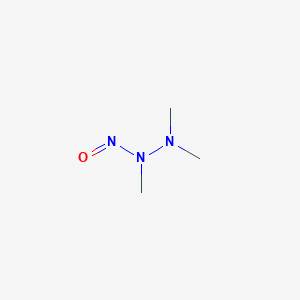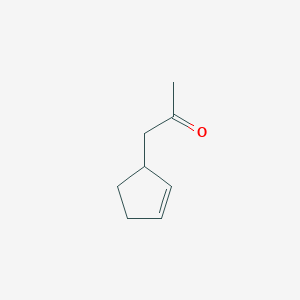
1-(2-Cyclopentenyl)-2-propanone
Descripción general
Descripción
1-(2-Cyclopentenyl)-2-propanone is a compound that can be synthesized and studied for various chemical properties and reactions. While the specific compound is not directly mentioned in the provided papers, related cyclopentenone compounds and their derivatives are extensively discussed, which can provide insights into the synthesis, molecular structure, and chemical properties of 1-(2-Cyclopentenyl)-2-propanone.
Synthesis Analysis
The synthesis of cyclopentenone derivatives can be achieved through several methods. One approach involves the rearrangement of 1-(1-alkynyl)cyclopropanols to 2-cyclopenten-1-ones upon complexation with octacarbonyldicobalt, as described in the first paper . This method allows for the selective synthesis of various substituted cyclopentenones, which could potentially be applied to the synthesis of 1-(2-Cyclopentenyl)-2-propanone.
Molecular Structure Analysis
The molecular structure of cyclopentenone derivatives can be confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies, including ab initio molecular orbital calculations, can complement experimental data to provide a comprehensive understanding of the molecular geometry and conformation .
Chemical Reactions Analysis
Cyclopentenone compounds can undergo various chemical reactions. For instance, the reaction dynamics of the 1-propynyl radical with ethylene can lead to the formation of 1-penten-3-yne, which may further isomerize to form cyclopentadiene derivatives . Additionally, photochemical isomerizations can result in the formation of different isomerization products, as seen in the study of 2-vinyl-2-phenylcyclohexanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentenone derivatives can be studied through experimental and theoretical approaches. Spectral analysis and quantum chemical studies can provide insights into the electronic properties, molecular geometry, and hyperconjugative interactions . In situ NMR studies can also reveal the formation of cyclopentenyl carbenium ions from cyclic precursors in acidic zeolites, which is significant for understanding reaction mechanisms .
Aplicaciones Científicas De Investigación
Fragrance Ingredient Safety and Sensitization Risk
The safety of cyclopentanones and cyclopentenones, including compounds like 1-(2-Cyclopentenyl)-2-propanone, as fragrance ingredients was thoroughly evaluated. These compounds exhibit a low order of acute toxicity, no significant toxicity in repeat dose studies, and no mutagenic or genotoxic activity. They are generally considered to have a small risk of sensitization under current levels of use and exposure in fragrance products (Belsito et al., 2012).
Anticancer Potential
Cyclopentenone moieties, such as those in 1-(2-Cyclopentenyl)-2-propanone, have been identified as significant for the design of anticancer drugs. The addition of cyclopentenone groups to molecules has been shown to enhance their anticancer potential, with broad-spectrum intracellular targets including nuclear factors and mitochondria. This makes them promising candidates for anticancer clinical research and drug design (Conti, 2006).
Biochemical Production of Propanol
Research into the microbial production of propanol, a valuable molecule for biofuels and chemical synthesis, includes pathways that might involve intermediates like 1-(2-Cyclopentenyl)-2-propanone. These studies explore various synthetic pathways and host organisms, highlighting the challenge of achieving industrially relevant yields and productivities (Walther & François, 2016).
Lung Cancer Biomarker Research
Volatile organic compounds (VOCs), potentially including or related to 1-(2-Cyclopentenyl)-2-propanone, have been studied as lung cancer biomarkers for diagnostic breath analysis. Identifying specific VOCs associated with lung cancer can aid in developing non-invasive diagnostic methods (Saalberg & Wolff, 2016).
Fine Chemical Intermediates
Cyclopentanone and related compounds are important intermediates in the production of various chemicals, including fragrances like methyl dihydrojasmonate. They also serve as solvents in the electronics industry. The exploration of industrial production processes for these compounds offers insight into practical and feasible technological applications (Sinopec Shanghai, 2011).
Propiedades
IUPAC Name |
1-cyclopent-2-en-1-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJIBPLECWWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295570 | |
| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopentenyl)-2-propanone | |
CAS RN |
105-24-8 | |
| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Cyclopentenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 105-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-cyclopentenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

